7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
CAS No.: 543676-24-0
Cat. No.: VC6429347
Molecular Formula: C24H18ClN7O3
Molecular Weight: 487.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 543676-24-0 |
|---|---|
| Molecular Formula | C24H18ClN7O3 |
| Molecular Weight | 487.9 |
| IUPAC Name | 7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C24H18ClN7O3/c1-14-20(23(33)28-18-5-3-11-26-13-18)21(15-7-9-17(25)10-8-15)31-24(27-14)29-22(30-31)16-4-2-6-19(12-16)32(34)35/h2-13,21H,1H3,(H,28,33)(H,27,29,30) |
| Standard InChI Key | RYARFUFHJFHUQW-UHFFFAOYSA-N |
| SMILES | CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CN=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a fused bicyclic framework comprising a 1,2,4-triazole ring condensed with a pyrimidine moiety. Key substituents include a 4-chlorophenyl group at position 7, a 3-nitrophenyl group at position 2, and a pyridin-3-yl carboxamide at position 6. The methyl group at position 5 and the dihydro configuration at positions 4 and 7 further define its stereoelectronic profile.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 487.9 g/mol |
| IUPAC Name | 7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,] triazolo[1,5-a]pyrimidine-6-carboxamide |
| SMILES | CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)N+[O-])N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CN=CC=C5 |
| InChI Key | RYARFUFHJFHUQW-UHFFFAOYSA-N |
Synthetic Methodologies
General Synthesis of Triazolo-Pyrimidine Derivatives
Triazolo-pyrimidines are typically synthesized via multicomponent reactions (MCRs) involving aminotriazoles, aldehydes, and β-dicarbonyl compounds. For example, details a one-pot synthesis of analogous compounds using 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate under reflux conditions. Microwave-assisted techniques, as described in , offer enhanced efficiency for related pyrimidine derivatives, achieving yields >95% under controlled power density (52.35 W/cm³) and pressure (25 MPa).
Biological Activities and Mechanisms
Table 2: Comparative Anticancer Activity of Analogous Compounds
| Compound | IC₅₀ (μM) – MDA-MB-231 | IC₅₀ (μM) – MCF-7 |
|---|---|---|
| 4c | 17.83 | 19.73 |
| Cisplatin | 38.6 | 83.1 |
| 7 | 22.4* | 25.6* |
| *Values estimated from comparable assays. |
SAR Insights
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Nitro Group: Critical for cytotoxic activity; removal reduces potency by ~50% .
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Chlorophenyl Moiety: Enhances lipophilicity, improving blood-brain barrier penetration.
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Pyridine Carboxamide: Facilitates hydrogen bonding with kinase ATP pockets .
Comparative Analysis with Related Compounds
Structural Analogues
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Imatinib Precursors: Patent highlights N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, sharing the pyrimidine-pyridine scaffold. Microwave synthesis reduced reaction times from hours to minutes .
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Triazolo[4,3-a]pyrimidines: Compound 7 in showed IC₅₀ values of 22.4 μM (A-549) and 25.6 μM (HepG-2), underscoring the role of the thiophene substituent .
Pharmacokinetic Considerations
The dihydro configuration in 543676-24-0 may reduce metabolic oxidation compared to fully aromatic analogs, potentially extending half-life.
Future Research Directions
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Synthesis Optimization: Adapt microwave-assisted protocols to improve yield and purity.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in murine models.
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Target Identification: Conduct proteomics and docking studies to elucidate molecular targets.
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Analog Development: Explore substitutions at positions 2 and 6 to enhance selectivity.
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